
Olmesartan medoxomil
概要
説明
Olmesartan medoxomil is a medication used primarily for the treatment of high blood pressure (hypertension). It belongs to a class of drugs known as angiotensin II receptor blockers, which work by relaxing blood vessels so that blood can flow more easily. This compound is a prodrug, meaning it is converted into its active form, olmesartan, in the body. This compound was patented in 1991 and came into medical use in 2002 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of olmesartan medoxomil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrazole ring, the coupling of the biphenyl moiety, and the esterification to form the medoxomil ester. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like sodium azide for the tetrazole formation .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of batch and continuous processes to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography to monitor the purity of the intermediate and final products .
化学反応の分析
Types of Reactions
Olmesartan medoxomil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Oxidation: Olmesartan can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The tetrazole ring in olmesartan can participate in substitution reactions under specific conditions.
Major Products
The major product formed from the hydrolysis of this compound is olmesartan, which is the active form of the drug .
科学的研究の応用
Olmesartan medoxomil has a wide range of scientific research applications:
作用機序
Olmesartan medoxomil works by blocking the angiotensin II receptor type 1 (AT1) in various tissues, including vascular smooth muscle and the adrenal gland. By inhibiting the binding of angiotensin II to these receptors, olmesartan prevents vasoconstriction and the release of aldosterone, leading to reduced blood pressure. The compound has a high affinity for the AT1 receptor, which contributes to its potent antihypertensive effects .
類似化合物との比較
Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Azilsartan medoxomil
Uniqueness
Olmesartan medoxomil is unique among angiotensin II receptor blockers due to its high affinity for the AT1 receptor and its ability to provide sustained blood pressure control. Studies have shown that this compound has a greater reduction in diastolic blood pressure compared to other angiotensin II receptor blockers . Additionally, it has a favorable safety profile and is well-tolerated by patients .
生物活性
Olmesartan medoxomil is a widely used angiotensin II receptor blocker (ARB) primarily indicated for the treatment of hypertension. This compound exhibits several biological activities that contribute to its therapeutic efficacy and safety profile. Below, we will explore its pharmacodynamics, efficacy in clinical settings, and notable case studies that highlight its biological activity.
Pharmacodynamics
This compound is a nonpeptide angiotensin II receptor antagonist that selectively blocks the angiotensin II type 1 receptor (AT1). This action inhibits the vasoconstrictor effects of angiotensin II, leading to vasodilation and a reduction in blood pressure (BP) .
- Mechanism of Action : By blocking AT1 receptors in vascular smooth muscle, olmesartan prevents the physiological effects of angiotensin II, including increased vascular resistance and stimulation of aldosterone secretion .
- Pharmacokinetics : After oral administration, olmesartan is rapidly converted to its active form. It has a long half-life of approximately 12–18 hours, allowing for once-daily dosing .
Efficacy in Clinical Trials
Numerous clinical trials have evaluated the antihypertensive efficacy of this compound. A meta-analysis of several randomized controlled trials demonstrated significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP).
Dosage (mg/day) | Mean Reduction in SBP (mm Hg) | Mean Reduction in DBP (mm Hg) |
---|---|---|
20 | 15.1 | Not specified |
40 | 17.6 | Not specified |
These reductions were more pronounced in patients with higher baseline pulse pressure .
Olmesartan-Associated Enteropathy
A rare but significant adverse effect associated with this compound is sprue-like enteropathy. A notable case involved a 70-year-old man who experienced severe diarrhea and weight loss after starting olmesartan. Biopsies revealed intestinal villous atrophy consistent with enteropathy. Symptoms improved significantly after discontinuation of the drug .
In a broader context, a study published by Mayo Clinic researchers documented similar cases where patients developed gastrointestinal symptoms linked to olmesartan use. The discontinuation of olmesartan led to recovery in all reported cases, highlighting the importance of recognizing this adverse effect .
Anti-inflammatory Effects
Research also indicates that this compound may exert anti-inflammatory effects beyond its antihypertensive properties. In hypertensive patients with atherosclerosis, olmesartan significantly reduced levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
Biomarker | Reduction (%) | Statistical Significance |
---|---|---|
hsCRP | 21.1 | p < 0.01 |
TNF-α | 13.6 | p < 0.01 |
IL-6 | 18.0 | p < 0.01 |
These findings suggest that olmesartan may offer additional cardiovascular protection through its anti-inflammatory actions .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of olmesartan medoxomil relevant to formulation stability and bioavailability?
this compound (C₂₉H₃₀N₆O₆, molecular weight 558.60) is a prodrug hydrolyzed to olmesartan during absorption. Its solubility in DMSO is 10 mg/mL, and it is stored at 2–8°C to maintain stability. The compound exhibits poor aqueous solubility, necessitating formulation strategies like nanocrystals to enhance bioavailability . Dissolution testing under pharmacopeial standards (e.g., pH 6.8 phosphate buffer, 50 rpm, 15-minute testing) ensures consistency in drug release profiles .
Q. How is this compound synthesized, and what are critical intermediates in its production?
Synthesis involves multi-step organic reactions:
- Step 1 : Condensation of diaminobenzonitrile and trimethyl orthoacetate.
- Step 2 : Grignard reaction with methylmagnesium chloride.
- Step 3 : Coupling with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole.
- Step 4 : Esterification with 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. Critical intermediates include the tetrazole-biphenyl derivative and the medoxomil ester, which influence purity and bioactivation efficiency .
Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?
- Voltammetry : Square-wave voltammetry at a hanging mercury drop electrode (pH 6.5 phosphate buffer) detects this compound at 1.00–14.56 µg/mL (LOD 0.50 µg/mL) with 98–100% recovery. Parameters: 50 Hz frequency, 5 mV scan increment, 25 mV pulse amplitude .
- HPLC : USP methods use C18 columns (e.g., Inertsil ODS-3) with UV detection at 249 nm. System suitability requires resolution ≥5 between this compound and related compound A .
Q. What pharmacokinetic parameters define this compound’s absorption and metabolism?
- Bioavailability : ~26% absolute bioavailability; Cₘₐₓ achieved in 1–2 hours post-dose.
- Metabolism : Rapid hydrolysis to olmesartan in the GI tract; no cytochrome P450 involvement.
- Elimination : Renal excretion (35–50%) and fecal elimination. Dose adjustments are recommended for severe renal impairment (creatinine clearance <20 mL/min) .
Advanced Research Questions
Q. How can computational docking elucidate this compound’s mechanism of action at the angiotensin II type 1 (AT1) receptor?
Molecular docking using Autodock Vina (PyRx 0.8) identifies binding affinities between olmesartan and AT1 receptor domains. Critical steps:
- Protein Preparation : Retrieve AT1 receptor structure (PDB ID) and optimize protonation states.
- Ligand Preparation : Generate 3D conformers of olmesartan and energy-minimize using force fields.
- Docking : Grid box centered on the active site; analyze hydrogen bonding (e.g., with Tyr¹¹³) and hydrophobic interactions. Results correlate with in vitro IC₅₀ values .
Q. What experimental design optimizes this compound nanocrystals for enhanced solubility and bioavailability?
A response surface methodology (RSM) with 46 runs was used to optimize nanocrystal formulations:
- Factors : TPGS (0.7% w/v), Pluronic F-68 (0.5% w/v), drug concentration (0.2% w/v).
- Process : Antisolvent precipitation followed by high-pressure homogenization (10 cycles at 1000 bar, 15 cycles at 1700 bar).
- Outcome : 3.5-fold increase in saturation solubility and 2.1-fold higher oral bioavailability in rat models .
Q. How do demographic variables (age, renal/hepatic function) influence this compound pharmacokinetics, and how should this inform dosing regimens?
- Elderly Patients : AUC increased by 44% in patients ≥75 years; elimination half-life extended to 16.5 hours vs. 10.6 hours in younger patients.
- Renal Impairment : AUC increased by 82% in moderate renal impairment (CLCR 20–30 mL/min); maximum dose = 20 mg/day.
- Hepatic Impairment : AUC increased by 48% in moderate impairment (Child-Pugh 7–9); no dose adjustment required unless severe .
Q. How to resolve contradictions in clinical trial data on this compound’s efficacy across patient subgroups?
Example: In pediatric trials, cohort A (62% White) showed greater blood pressure reduction than cohort B (100% Black). Mitigation strategies:
- Subgroup Analysis : Adjust for covariates like body weight and baseline BP.
- Dose Escalation : Use weight-adjusted dosing (2.5–40 mg/day) to account for pharmacokinetic variability .
- Statistical Models : ANCOVA to isolate demographic effects on efficacy endpoints .
Q. Methodological Considerations
Q. What dissolution testing protocols ensure compliance with pharmacopeial standards for this compound tablets?
- Apparatus : USP Type II (paddle), 50 rpm.
- Media : 0.1 M HCl (for acid resistance) or pH 6.8 phosphate buffer (for sink conditions).
- Acceptance Criteria : ≥75% dissolved in 15 minutes; tolerance within 80–120% of reference standard .
Q. How to validate impurity profiling methods for this compound under ICH guidelines?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light to generate degradation products.
- HPLC Conditions : L1 column (2.1 × 5 cm, 1.7 µm), mobile phase = acetonitrile/water (60:40), flow rate = 0.6 mL/min.
- Validation Parameters : Linearity (1–150% of target concentration), precision (RSD ≤2%), accuracy (98–102%) .
特性
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040571 | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects. As the principal pressor agent of the renin-angiotensin system, Angiotensin II causes vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also effects on the renin-angiotensin aldosterone system (RAAS) plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling., Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure. | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
144689-24-7, 144689-63-4 | |
Record name | Olmesartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144689-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmesartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLMESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。